molecular formula C10H11N5 B2623908 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 157871-55-1

3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Katalognummer: B2623908
CAS-Nummer: 157871-55-1
Molekulargewicht: 201.233
InChI-Schlüssel: QCZSQSQDQAEHLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS: 157871-55-1) is a heterocyclic compound featuring a pyridin-4-yl substituent attached to a partially saturated [1,2,4]triazolo[4,3-a]pyrimidine core. Its molecular formula is C₁₀H₁₁N₅, with a molecular weight of 201.23 g/mol . This structural feature, combined with the pyridine moiety, may influence solubility, electronic properties, and bioactivity.

Eigenschaften

IUPAC Name

3-pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h2-3,5-6H,1,4,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSQSQDQAEHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . This one-pot synthesis is efficient and operationally simple, often carried out at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification techniques are crucial to achieving high-quality product suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has been extensively studied for its applications in various scientific fields:

Wirkmechanismus

The mechanism by which 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects involves the inhibition of specific enzymes and receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The compound’s closest analogs differ in core heterocycles, substituents, and isomerization tendencies. Key comparisons include:

Table 1: Structural Comparison of Selected Triazolopyrimidine Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound [1,2,4]Triazolo[4,3-a]pyrimidine Pyridin-4-yl 201.23 Tetrahydro core, potential flexibility
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine Methyl 138.17 Pyrazine core, smaller size
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine [1,2,4]Triazolo[4,3-c]pyrimidine p-Tolyl, methyl ~260–280 (estimated) Isomerizes under thermal conditions
1,2,4-Triazolo[4,3-a]pyrimidin-5-one [1,2,4]Triazolo[4,3-a]pyrimidin-5-one Thioxo, furan ~300–350 (estimated) Regioselective synthesis
  • Core Heterocycles: The pyrazine analog () lacks the pyrimidine nitrogen, altering electronic density and hydrogen-bonding capacity. The pyrimidinone derivative () introduces a ketone group, enhancing polarity .
  • Substituents : The pyridin-4-yl group in the target compound may improve solubility in aqueous media compared to phenyl or methyl substituents (e.g., ) .
Table 3: Bioactivity Comparison
Compound Type Reported Activity Mechanism/Application Reference
Target Compound Potential antihypertensive Structural similarity to derivatives
1,2,4-Triazolo[4,3-a]pyrimidines Antihypertensive, diuretic ACE inhibition, diuresis
Triazolopyridine derivatives Herbicidal, antimicrobial Unknown targets
Pyrazolo-triazolopyrimidines EGFR-TK inhibition Anticancer potential
  • The pyridin-4-yl group in the target compound may enhance binding to biological targets like ACE (angiotensin-converting enzyme), as seen in derivatives .

Stability and Isomerization

  • Triazolo[4,3-a]pyrimidines are less prone to isomerization compared to [4,3-c] or [1,5-c] isomers, which require thermal or acidic conditions to interconvert .
  • The tetrahydro core in the target compound may confer greater stability under physiological conditions compared to unsaturated analogs.

Biologische Aktivität

3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features which allow for diverse interactions with biological targets. Understanding its biological activity is crucial for the development of novel therapeutic agents.

  • Molecular Formula: C10H11N5
  • Molecular Weight: 201.23 g/mol
  • CAS Number: 945262-29-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets including enzymes and receptors. The compound's triazole and pyrimidine moieties contribute to its ability to inhibit specific kinases and other enzymes involved in disease pathways.

Antitumor Activity

Recent studies have evaluated the antitumor potential of derivatives related to this compound. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively . This indicates that modifications on the triazolo-pyrimidine scaffold can enhance its anticancer properties.

DPP-4 Inhibition

The compound has also been explored for its inhibitory effects on Dipeptidyl Peptidase IV (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes. Research suggests that structural modifications can lead to enhanced DPP-4 inhibition, making it a promising candidate for antidiabetic drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the pyridine ring and the tetrahydrotriazole structure plays a crucial role in enhancing binding affinity to target proteins. Substituents on these rings can significantly affect potency and selectivity against various biological targets.

Compound Target IC50 (µM) Comments
22ic-Met Kinase48Excellent inhibitor activity
Related CompoundA549 (Lung Cancer)0.83High cytotoxicity observed
Related CompoundMCF-7 (Breast Cancer)0.15Superior activity noted

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that form the triazole and pyrimidine rings. The synthetic routes are crucial for producing analogs with varied biological activities.

Q & A

What are the key synthetic pathways for 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine?

The synthesis typically involves multi-step reactions, including chlorination of precursor compounds followed by hydrazinolysis and condensation. A green chemistry approach using sodium hypochlorite as an oxidant in ethanol at room temperature achieves oxidative ring closure of hydrazine intermediates, yielding the triazolopyrimidine core with 73% efficiency . Alternative methods may involve cyclocondensation of hydrazine derivatives with chlorinated pyrimidines under acidic conditions .

How can researchers confirm the purity and structural integrity of this compound?

Characterization relies on spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks.
  • IR spectroscopy confirms functional groups (e.g., NH, C=N).
  • Melting point determination assesses purity.
  • X-ray crystallography (when feasible) resolves 3D structures, as demonstrated for related triazolopyrimidine derivatives .

What strategies optimize reaction yields during synthesis?

Yield optimization requires:

  • Catalyst screening : Transition metal catalysts (e.g., Pd) improve cyclization efficiency in fused heterocycles .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while ethanol enables greener syntheses .
  • Temperature control : Room-temperature reactions minimize side products in oxidative closures .

How are biological activities evaluated for this compound?

Biological assays focus on:

  • Dose-response relationships : Testing across concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values for targets like kinases or viral proteases .
  • Selectivity profiling : Screening against related enzymes (e.g., CYP450 isoforms) to assess off-target effects .
  • In vivo models : Pharmacokinetic studies in rodents evaluate bioavailability and toxicity .

Why is the [1,2,4]triazolo[4,3-a]pyrimidine core thermodynamically stable?

The fused triazole-pyrimidine system benefits from aromatic sextet stabilization and intramolecular hydrogen bonding. Computational studies (DFT) show that electron-withdrawing substituents (e.g., pyridinyl) enhance resonance stabilization, making the core resistant to ring-opening under physiological conditions .

How to resolve contradictions in structure-activity relationship (SAR) studies?

Contradictions arise from:

  • Substituent positioning : Meta-substituted pyridinyl groups may enhance binding affinity, while para-substitution reduces it .
  • Bioassay variability : Standardize assays (e.g., fixed ATP concentrations in kinase assays) to minimize protocol-driven discrepancies .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) reconciles experimental IC₅₀ values with predicted binding poses .

What is the role of the tetrahydro-pyrimidine moiety in pharmacological activity?

The saturated pyrimidine ring:

  • Enhances solubility : Reduces logP values by ~0.5 units compared to aromatic analogs .
  • Modulates conformation : Restricts rotational freedom, improving target selectivity (e.g., kinase inhibitors) .
  • Mitigates toxicity : Lower planarity reduces intercalation with DNA, minimizing genotoxicity .

How do structural analogs compare in biological activity?

Compound ClassKey Structural FeatureNotable ActivitySource
Pyrazolo[3,4-d]pyrimidinesFused pyrazole-pyrimidineAnticancer (EGFR inhibition)
Triazolo[1,5-a]pyrimidinesTriazole fused at [1,5-a] positionAntimicrobial (bacterial efflux)
Tetrahydro-triazolopyrimidinesSaturated pyrimidine ringAnti-inflammatory (COX-2 inhibition)

What computational methods aid in designing derivatives?

  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity .
  • Molecular dynamics (MD) : Simulates ligand-protein binding stability over 100 ns trajectories .
  • ADMET prediction : SwissADME predicts blood-brain barrier permeability and hepatic metabolism .

What challenges arise in multi-step synthesis?

  • Intermediate instability : Hydrazine intermediates may decompose; use cold (0–5°C) conditions and inert atmospheres .
  • Regioselectivity : Competing cyclization pathways require directing groups (e.g., methoxy) to control ring fusion .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) isolates polar byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.